N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide
Description
N-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a benzamide derivative featuring a 4-methoxyphenyl-substituted piperazine ring connected via a sulfonylethyl linker to a 2-methylbenzamide moiety. This structure combines elements critical for receptor interaction, including:
- Piperazine core: A common pharmacophore in central nervous system (CNS)-targeting compounds, often modulating serotonin or dopamine receptors.
- 4-Methoxyphenyl substitution: This electron-donating group may enhance binding affinity to receptors like 5-HT1A, as seen in analogs with similar substitutions .
- Sulfonylethyl linker: Likely improves metabolic stability compared to ester or amide linkers in other analogs.
- 2-Methylbenzamide: The methyl group at the ortho position may influence steric interactions with receptor pockets.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-5-3-4-6-20(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)18-7-9-19(28-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORFJQNKWXWPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This makes it a potential candidate for treating Alzheimer’s disease . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Piperazine Substitution
- 4-Methoxyphenyl (Target) vs. 2-Methoxyphenyl (18F-mefway) : The position of the methoxy group significantly impacts receptor selectivity. 18F-mefway’s 2-methoxy substitution shows high 5-HT1A affinity (IC50 = 26 nM), while the target’s 4-methoxy group may alter binding orientation or affinity .
- Dichlorophenyl (7o) : The electron-withdrawing chlorine atoms in 7o favor dopamine D3 receptor selectivity, contrasting with the electron-donating methoxy group in the target compound .
Linker Groups
- Sulfonylethyl (Target) : Likely more resistant to enzymatic degradation compared to the pentanamide linker in 7o or the ethyl linker in the nitrobenzamide analog .
- Fluoromethylcyclohexane (18F-mefway) : Enhances lipophilicity and blood-brain barrier penetration, whereas the sulfonylethyl group may reduce passive diffusion .
Benzamide Modifications
- Pyridyl/Nitro Groups : These substituents in analogs like 7o and improve π-π stacking but may increase metabolic liability .
Biological Activity
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide, a compound belonging to the piperazine derivatives class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of this compound is .
Structural Representation
The compound's structure features a piperazine ring, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its biological activity.
Pharmacological Effects
- Antidepressant Activity : Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways, enhancing mood and cognitive functions.
- Neuroprotective Properties : this compound has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, promoting better cognitive function.
- Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in tumor growth are under investigation.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, its structural features allow it to bind to serotonin receptors, potentially modulating mood and anxiety levels.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The results indicated that the compound may enhance serotonergic transmission, supporting its potential use as an antidepressant .
Study 2: Neuroprotection in Alzheimer's Models
In vitro assays using neuronal cell lines exposed to amyloid-beta peptides showed that this compound reduced cell death and oxidative stress markers. The findings suggest that it could serve as a therapeutic agent for Alzheimer's disease by protecting neurons from neurotoxic insults .
Study 3: Inhibition of Cancer Cell Proliferation
Research focusing on cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antidepressant |
| Compound B | Structure B | Neuroprotective |
| This compound | Current Compound | Antidepressant, Neuroprotective, Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
